Cas no 2770501-45-4 ((9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate)

(9H-フルオレン-9-イル)メチル 4-ヒドロキシ-4-(4-メチルフェニル)ピペリジン-1-カルボキシレートは、有機合成中間体として重要な化合物です。この物質は、フルオレニルメトキシカルボニル(Fmoc)保護基と4-ヒドロキシ-4-(4-メチルフェニル)ピペリジン構造を有しており、ペプチド合成や医薬品開発において有用な特性を示します。特に、Fmoc基の選択的脱保護が可能な点が特徴で、固相ペプチド合成での応用に適しています。また、芳香族置換基を有するため、特定の生物活性を付与する際の構造骨格としても注目されています。高い純度と安定性を備えており、研究用途での取り扱い性に優れています。

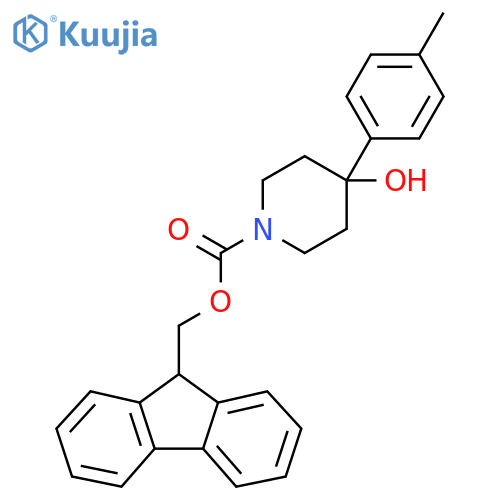

2770501-45-4 structure

商品名:(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate

- EN300-37396768

- 2770501-45-4

-

- インチ: 1S/C27H27NO3/c1-19-10-12-20(13-11-19)27(30)14-16-28(17-15-27)26(29)31-18-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,25,30H,14-18H2,1H3

- InChIKey: QLHJAHDGWAABLW-UHFFFAOYSA-N

- ほほえんだ: OC1(C2C=CC(C)=CC=2)CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1

計算された属性

- せいみつぶんしりょう: 413.19909372g/mol

- どういたいしつりょう: 413.19909372g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 598

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37396768-0.1g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 0.1g |

$855.0 | 2023-07-06 | ||

| Enamine | EN300-37396768-0.25g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 0.25g |

$893.0 | 2023-07-06 | ||

| Enamine | EN300-37396768-10.0g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 10.0g |

$4176.0 | 2023-07-06 | ||

| Enamine | EN300-37396768-0.05g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 0.05g |

$816.0 | 2023-07-06 | ||

| Enamine | EN300-37396768-0.5g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 0.5g |

$933.0 | 2023-07-06 | ||

| Enamine | EN300-37396768-5.0g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 5.0g |

$2816.0 | 2023-07-06 | ||

| Enamine | EN300-37396768-2.5g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 2.5g |

$1903.0 | 2023-07-06 | ||

| Enamine | EN300-37396768-1.0g |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

2770501-45-4 | 1.0g |

$971.0 | 2023-07-06 |

(9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

2770501-45-4 ((9H-fluoren-9-yl)methyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量